molecular formula C27H23N5O4S B12415903 hCA I-IN-1

hCA I-IN-1

Cat. No.: B12415903
M. Wt: 513.6 g/mol
InChI Key: MSWUIQRFLIVJRP-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

hCA I-IN-1 is a human carbonic anhydrase I inhibitor. It is a compound that specifically inhibits the activity of human carbonic anhydrase I, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This compound also shows inhibitory activity against other isoforms of carbonic anhydrase, including human carbonic anhydrase II, human carbonic anhydrase IX, and human carbonic anhydrase XII .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hCA I-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a sulfonamide derivative, which is then coupled with other organic molecules to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

hCA I-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

hCA I-IN-1 has a wide range of scientific research applications:

Mechanism of Action

hCA I-IN-1 exerts its effects by binding to the active site of human carbonic anhydrase I, thereby inhibiting its enzymatic activity. The compound interacts with the zinc ion present in the enzyme’s active site, preventing the hydration of carbon dioxide. This inhibition disrupts the enzyme’s normal function, leading to a decrease in bicarbonate and proton production .

Comparison with Similar Compounds

Similar Compounds

    Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and epilepsy.

    Methazolamide: Another inhibitor with similar applications.

    Dorzolamide: Used primarily in the treatment of glaucoma .

Uniqueness of hCA I-IN-1

This compound is unique due to its high selectivity and potency against human carbonic anhydrase I. It has a lower inhibition constant (Ki) compared to other inhibitors, making it a more effective compound for research and potential therapeutic applications .

Properties

Molecular Formula

C27H23N5O4S

Molecular Weight

513.6 g/mol

IUPAC Name

4-[4-[[3-[(E)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]indol-1-yl]methyl]triazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C27H23N5O4S/c1-36-23-6-4-5-19(15-23)27(33)14-9-20-16-31(26-8-3-2-7-25(20)26)17-21-18-32(30-29-21)22-10-12-24(13-11-22)37(28,34)35/h2-16,18H,17H2,1H3,(H2,28,34,35)/b14-9+

InChI Key

MSWUIQRFLIVJRP-NTEUORMPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CN(C3=CC=CC=C32)CC4=CN(N=N4)C5=CC=C(C=C5)S(=O)(=O)N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)CC4=CN(N=N4)C5=CC=C(C=C5)S(=O)(=O)N

Origin of Product

United States

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